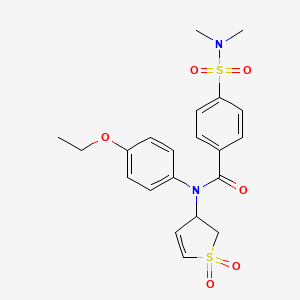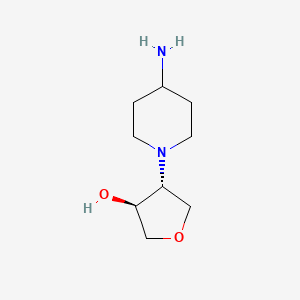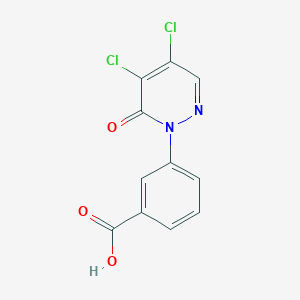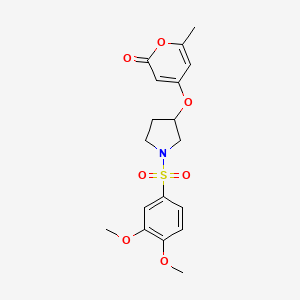
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. The trifluoromethyl group, in particular, is a common moiety in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of pharmaceuticals. The sulfonyl group attached to a phenyl ring is another feature that is frequently found in drug design, as it can improve binding affinity to various biological targets. The pyrrolidine and oxazolidinedione rings are structural motifs that can confer specific conformational properties to the molecule, potentially affecting its interaction with biological macromolecules.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the preparation of related triazolo and pyridine derivatives often involves the use of sulfonyl chloride intermediates, as seen in the synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines . The synthesis of complex heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, can be achieved through oxidative N-N bond formation, which may be applicable to the synthesis of the compound . Additionally, the construction of spirocyclic structures involving pyrrolidine-thiazolidinediones is achieved through 1,3-dipolar cycloaddition reactions . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a high degree of rigidity due to the presence of multiple fused rings. The trifluoromethyl group would contribute electron-withdrawing properties, potentially affecting the electronic distribution within the molecule. The crystal structures of related compounds, such as 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines, have been reported, showing various intermolecular interactions and supramolecular arrangements . These structural insights could be relevant when considering the conformational preferences and potential binding modes of "this compound".
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The sulfonyl group could potentially undergo reactions with nucleophiles, while the oxazolidinedione moiety might participate in cycloaddition reactions, as seen in the asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones . The presence of the trifluoromethyl group could affect the compound's reactivity by stabilizing adjacent positive charges or by influencing the pKa of nearby acidic protons.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be expected to include high lipophilicity due to the trifluoromethyl groups, which could enhance membrane permeability. The molecule's solubility in organic solvents would likely be high, while its solubility in water might be limited. The compound's melting point and boiling point would be influenced by the rigidity of the molecular structure and the presence of intermolecular interactions, as suggested by the crystallographic analysis of related compounds . The molecule's stability under physiological conditions would need to be assessed, considering the potential for hydrolysis of the sulfonyl group or other parts of the molecule.
Scientific Research Applications
Chemical Synthesis and Molecular Rearrangements
- Synthesis of Pyrrolidin-3-ones: The synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to the formation of pyrrolidin-3-ones, highlights a method for synthesizing similar structures to 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. This process utilizes solid-phase synthesis and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Králová et al., 2019).
Pharmaceutical Research
- Caspase-3 Inhibitors: A study on isatin 1,2,3-triazoles showed that certain compounds, such as those containing pyrrolidin-3-yl sulfonyl groups, are potent inhibitors against caspase-3. This aligns with the structure of this compound, indicating potential application in pharmaceutical research targeting caspase-3 (Jiang & Hansen, 2011).
Material Science and Polymer Chemistry
- Polycondensation Reactions: The use of similar structures in microwave-assisted rapid polycondensation reactions, as in the case of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione, suggests potential applications in developing novel polyureas and other polymers (Mallakpour & Rafiee, 2004).
Chemical Properties and Reactions
- Oxidation Reactions: The chemical properties of related compounds, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, in oxidation reactions, shed light on the reactivity and potential applications of this compound in similar chemical processes (Zolfigol et al., 2006).
Biomedical Applications
- Antimicrobial Activities: Compounds such as 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones, which share a similar structural framework, have been synthesized and found to exhibit significant antimicrobial activities, suggesting potential biomedical applications for this compound (Prakash et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its environment.
properties
IUPAC Name |
3-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5S/c15-14(16,17)9-1-3-11(4-2-9)25(22,23)18-6-5-10(7-18)19-12(20)8-24-13(19)21/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAZAVXADJZPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)


![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)
![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)



![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)